N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide
Description
N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound that features a morpholine ring, a pyridine ring, and an indene sulfonamide moiety
Properties
IUPAC Name |
N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-26(24,18-8-7-15-3-1-4-16(15)13-18)21-19-6-2-5-17(20-19)14-22-9-11-25-12-10-22/h2,5-8,13H,1,3-4,9-12,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJIUGIRKZTNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC(=N3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, the morpholine group is introduced via nucleophilic substitution.
Indene Synthesis: The indene moiety is synthesized separately, often through cyclization reactions involving aromatic precursors.
Sulfonamide Formation: The final step involves the sulfonation of the indene followed by coupling with the pyridine intermediate under controlled conditions, typically using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The morpholine and pyridine rings may contribute to the compound’s overall stability and solubility, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide
- N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide
- N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its combination of a morpholine ring, a pyridine ring, and an indene sulfonamide moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
